molecular formula C12H12N2O2 B020789 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde CAS No. 109925-10-2

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Cat. No. B020789
CAS RN: 109925-10-2
M. Wt: 216.24 g/mol
InChI Key: WCLPDOWYSKMISR-UHFFFAOYSA-N
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Description

This compound is a white powdery solid . It is insoluble in water but soluble in methanol, ethanol, and other organic solvents .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenylaldehyde with pyrazole to form 1,3-dimethyl-5-phenoxy-1H-pyrazole . This is then reacted with formaldehyde to generate 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered pyrazole ring and a six-membered phenyl ring . The aldehyde group is nearly coplanar with the pyrazole ring .


Chemical Reactions Analysis

This compound can react with hydroxylamine hydrochloride to form pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime . This reaction is carried out in methanol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.24 g/mol . It has a topological polar surface area of 44.1 Ų . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, are often used in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Agriculture

Pyrazoles are also used in the agricultural industry . Given their diverse biological activities, they could potentially be used as pesticides or herbicides.

Synthesis of Pyrazolato Ligated Complexes

3,5-Dimethylpyrazole, a related compound, is commonly used for the preparation of pyrazolato ligated complexes . It’s possible that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could be used in a similar manner.

Preparation of N-1-Substituted Derivatives

3,5-Dimethylpyrazole is also used to prepare N-1-substituted derivatives, which have been found to have antibacterial activity . This suggests that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could potentially be used for similar purposes.

Eco-Friendly Synthesis

Some pyrazole derivatives have been synthesized using eco-friendly protocols . This includes the use of resinous, nontoxic, thermally stable, and cost-effective catalysts . It’s possible that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could be synthesized using similar methods.

Regioselective Synthesis

Pyrazole derivatives have been used in regioselective synthesis . For example, 1-aryl-3,4,5-substituted pyrazoles have been synthesized through the condensation of 1,3-diketones with arylhydrazines . It’s possible that 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde could be used in similar reactions.

Safety and Hazards

When handling this compound, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPDOWYSKMISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427663
Record name 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

CAS RN

109925-10-2
Record name 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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